Benzo[d]isothiazol-5-ol
Overview
Description
Benzo[d]isothiazol-5-ol is a heterocyclic compound that features a fused benzene and isothiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[d]isothiazol-5-ol typically involves the use of nitrogen and sulfur pre-functionalized phenyl rings as building blocks. One common method includes the cyclization of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions . Another approach involves the use of transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the isothiazole ring .
Industrial Production Methods
Industrial production methods for this compound often utilize scalable and cost-effective synthetic routes. These methods may include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]isothiazol-5-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various electrophiles and nucleophiles under appropriate conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced isothiazole derivatives
Substitution: Substituted this compound derivatives
Scientific Research Applications
Benzo[d]isothiazol-5-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzo[d]isothiazol-5-ol involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of specific enzymes or receptors, leading to its biological effects. The compound’s structure allows it to interact with proteins and other biomolecules, modulating their function and activity .
Comparison with Similar Compounds
Similar Compounds
- Benzo[c]isothiazole
- Isothiazole
- Benzothiazole
Uniqueness
Benzo[d]isothiazol-5-ol is unique due to its specific ring structure and the presence of both nitrogen and sulfur atoms in the isothiazole ring. This structural feature contributes to its diverse reactivity and wide range of biological activities .
Properties
IUPAC Name |
1,2-benzothiazol-5-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c9-6-1-2-7-5(3-6)4-8-10-7/h1-4,9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSIPMSFQFTSTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C=NS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10504261 | |
Record name | 1,2-Benzothiazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10504261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75608-07-0 | |
Record name | 1,2-Benzothiazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10504261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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